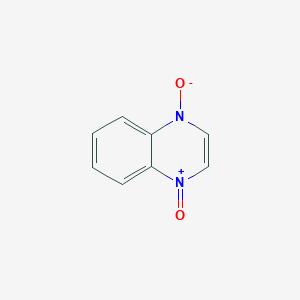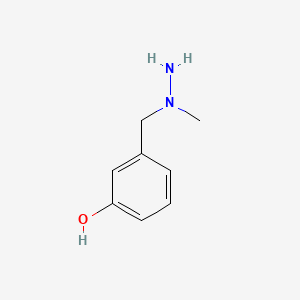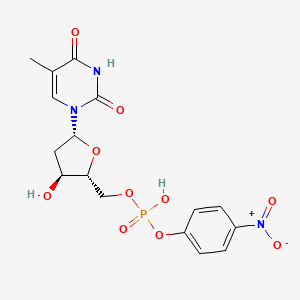
Quindoxine
Vue d'ensemble
Description
. C'est un dérivé de la quinoxaline, présentant deux atomes d'azote et deux atomes d'oxygène dans sa structure. La quindoxine a été étudiée pour ses diverses activités biologiques et a des applications dans différents domaines, notamment la médecine et l'agriculture .
Applications De Recherche Scientifique
Quindoxin has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
Target of Action
Quindoxin, also known as Quinoxaline 1,4-di-N-oxide (QdNO), is a potent antibacterial agent . It has been used as a food additive to improve animal growth . The primary targets of Quindoxin are both Gram-positive and Gram-negative bacteria, especially anaerobes .
Mode of Action
Quindoxin interacts with its bacterial targets by inhibiting the synthesis of deoxyribonucleic acid (DNA) under anaerobic conditions . It induces degradation of DNA in both proliferating and non-proliferating cells . The mutagenicity of Quindoxin was found to be dependent on the presence of their N-oxide groups .
Biochemical Pathways
Quindoxin affects the DNA synthesis pathway in bacteria. This leads to the degradation of DNA in both proliferating and non-proliferating cells .
Pharmacokinetics
Result of Action
The result of Quindoxin’s action is the inhibition of bacterial growth. By inhibiting DNA synthesis and inducing DNA degradation, Quindoxin effectively halts the proliferation of bacterial cells . This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action of Quindoxin is influenced by environmental factors such as the presence or absence of oxygen. The antibiotic activity and the reduction of Quindoxin are impaired in the presence of oxygen or deficiency of energy sources . Therefore, Quindoxin is most effective under anaerobic conditions .
Analyse Biochimique
Biochemical Properties
Quindoxin plays a significant role in biochemical reactions due to its antibacterial activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA, where Quindoxin induces base pair substitutions and frameshift mutations . This interaction is crucial for its antibacterial and mutagenic activities. Quindoxin’s mutagenicity is dependent on the presence of its N-oxide groups, as the completely reduced derivative, quinoxaline, is not mutagenic . Additionally, Quindoxin interacts with the bacterial activation mechanism, enhancing its antibacterial and mutagenic activities under anaerobic conditions .
Cellular Effects
Quindoxin affects various types of cells and cellular processes. In bacterial cells, it induces mutations by causing base pair substitutions and frameshift mutations . This mutagenic activity leads to changes in gene expression and cellular metabolism. Quindoxin’s antibacterial activity is also enhanced under anaerobic conditions, suggesting that it influences cell signaling pathways related to oxygen availability . Furthermore, Quindoxin’s interaction with bacterial DNA can lead to cell death, making it an effective antibacterial agent.
Molecular Mechanism
The molecular mechanism of Quindoxin involves its interaction with bacterial DNA, leading to mutations and cell death. Quindoxin binds to DNA and induces base pair substitutions and frameshift mutations . This binding interaction is dependent on the presence of its N-oxide groups, which are essential for its mutagenic and antibacterial activities . Additionally, Quindoxin’s antibacterial activity is enhanced under anaerobic conditions, indicating that its mechanism of action is influenced by oxygen availability . The compound’s ability to induce mutations and cell death makes it a potent antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quindoxin change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Quindoxin’s antibacterial and mutagenic activities are enhanced under anaerobic conditions, suggesting that its stability is influenced by oxygen availability . Long-term studies have shown that Quindoxin can induce mutations and cell death over extended periods, making it a valuable tool for studying bacterial resistance and mutagenesis .
Dosage Effects in Animal Models
The effects of Quindoxin vary with different dosages in animal models. At low doses, Quindoxin exhibits antibacterial activity by inducing mutations in bacterial DNA . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve antibacterial activity without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of Quindoxin in animal models.
Metabolic Pathways
Quindoxin is involved in several metabolic pathways, including those related to its antibacterial and mutagenic activities. It interacts with enzymes and cofactors involved in DNA replication and repair, leading to mutations and cell death . Quindoxin’s metabolic pathways are influenced by oxygen availability, with enhanced activity under anaerobic conditions . These interactions with metabolic pathways are essential for understanding Quindoxin’s mechanism of action and its effects on bacterial cells.
Transport and Distribution
Quindoxin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within bacterial cells, enhancing its antibacterial activity . Quindoxin’s distribution is also affected by oxygen availability, with increased activity under anaerobic conditions . Understanding the transport and distribution of Quindoxin is crucial for optimizing its use as an antibacterial agent.
Subcellular Localization
Quindoxin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, Quindoxin localizes to the DNA, where it induces mutations and cell death . This localization is essential for its antibacterial and mutagenic activities. Additionally, Quindoxin’s activity is enhanced under anaerobic conditions, suggesting that its subcellular localization is influenced by oxygen availability .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La quindoxine peut être synthétisée selon plusieurs méthodes. Une approche courante implique la condensation de l'o-phénylènediamine avec le glyoxal ou ses dérivés en milieu acide . La réaction se déroule généralement à des températures élevées et peut nécessiter un catalyseur pour améliorer le rendement. Une autre méthode implique l'oxydation de la quinoxaline à l'aide de peroxyde d'hydrogène ou d'autres agents oxydants .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La quindoxine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée davantage pour former des dérivés de la quinoxaline di-N-oxyde.
Réduction : Elle peut être réduite en quinoxaline-N-oxyde par des cellules bactériennes ou des agents réducteurs chimiques.
Substitution : La this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ou autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ou réduction microbienne.
Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés de la quinoxaline di-N-oxyde, la quinoxaline-N-oxyde et les composés de la quinoxaline substitués .
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications dans divers domaines scientifiques :
Biologie : Enquête sur ses propriétés antibactériennes, antifongiques et antiparasitaires.
Industrie : Utilisé comme additif alimentaire pour favoriser la croissance animale et prévenir les infections.
Mécanisme d'action
La this compound exerce ses effets principalement par la génération d'espèces réactives de l'oxygène (ROS) et l'induction d'un stress oxydatif dans les cellules . Elle peut provoquer des dommages à l'ADN en produisant des radicaux libres pendant son processus de réduction . Le composé cible l'ADN bactérien, ce qui conduit à l'inhibition de la synthèse de l'ADN et à la mort cellulaire . De plus, la this compound peut interférer avec la respiration cellulaire et la production d'énergie .
Comparaison Avec Des Composés Similaires
La quindoxine appartient à la classe des 1,4-di-N-oxydes de quinoxaline (QdNO), qui partagent des caractéristiques structurales et des activités biologiques similaires . Voici quelques composés similaires :
Iodinine : Un dérivé de la phénazine présentant des propriétés antibiotiques et anticancéreuses.
Myxine : Un autre dérivé de la phénazine présentant des activités antifongiques et anticancéreuses.
Acide quinoxaline-2-carboxylique : Un produit naturel présentant des propriétés antibiotiques.
Comparée à ces composés, la this compound est unique en son genre dans son mécanisme d'action spécifique impliquant la génération de ROS et son large éventail d'activités biologiques .
Propriétés
IUPAC Name |
4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIHZSGJPSDCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046165 | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2423-66-7 | |
| Record name | Quinoxaline dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quindoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINDOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 243 °C | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)





